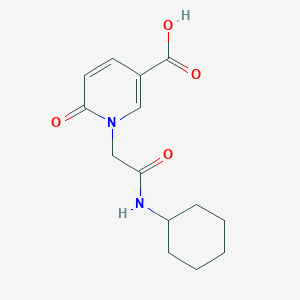amine hydrochloride CAS No. 1172760-59-6](/img/structure/B1437997.png)
[(2-Bromophenyl)methyl](tert-butyl)amine hydrochloride
Overview
Description
“(2-Bromophenyl)methylamine hydrochloride” is a specialty product for proteomics research . It has a molecular formula of C11H17BrClN and a molecular weight of 278.62 .
Molecular Structure Analysis
The InChI code for “(2-Bromophenyl)methylamine hydrochloride” is 1S/C11H16BrN.ClH/c1-11(2,3)13-8-9-6-4-5-7-10(9)12;/h4-7,13H,8H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“(2-Bromophenyl)methylamine hydrochloride” is a powder that should be stored at room temperature .Scientific Research Applications
Decomposition and Environmental Impact
Research has delved into the decomposition of compounds like Methyl tert-butyl ether (MTBE) using methods such as cold plasma reactors, which could have implications for understanding and applying decomposition techniques to similar compounds. These studies explore how adding hydrogen can enhance decomposition efficiency and the conversion of such compounds into less harmful substances, indicating potential environmental remediation applications (Hsieh et al., 2011).
Environmental Fate and Biodegradation
Several studies have focused on the environmental fate, biodegradation, and remediation of organic compounds like MTBE, which shares some chemical similarities with the compound . These studies highlight the persistence of such compounds in the environment and their potential biodegradation pathways, suggesting avenues for research into bioremediation strategies and the environmental impact of similar chemicals (Squillace et al., 1997).
Synthesis and Chemical Reactions
Research into the synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, and their applications in manufacturing processes like the production of non-steroidal anti-inflammatory drugs, provides insights into synthetic routes and chemical reactivities that could be relevant for synthesizing and applying “(2-Bromophenyl)methylamine hydrochloride” in various scientific contexts (Qiu et al., 2009).
Polymer Science and Material Applications
Investigations into the use of polymer membranes for purification, specifically for separating components like MTBE from mixtures, provide a foundation for understanding how similar compounds might be isolated or purified in industrial or environmental settings. This research can inform the development of materials and processes for the selective separation and purification of chemical compounds (Pulyalina et al., 2020).
These studies, while not directly addressing “(2-Bromophenyl)methylamine hydrochloride,” offer a glimpse into the types of scientific research applications that compounds with similar chemical structures or functionalities might have, spanning environmental science, synthetic chemistry, and materials science. Further research specific to “(2-Bromophenyl)methylamine hydrochloride” would be needed to fully understand its applications and potential in scientific research.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Biochemical Analysis
Biochemical Properties
(2-Bromophenyl)methylamine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can include enzyme inhibition or activation, binding to active sites, and altering enzyme conformation
Cellular Effects
(2-Bromophenyl)methylamine hydrochloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of specific signaling pathways, leading to changes in gene expression and subsequent effects on cellular metabolism . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function.
Molecular Mechanism
The molecular mechanism of (2-Bromophenyl)methylamine hydrochloride involves its interactions with biomolecules at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This can result in enzyme inhibition or activation, alterations in gene expression, and other molecular effects
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Bromophenyl)methylamine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function can include changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of (2-Bromophenyl)methylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it may cause toxic or adverse effects, including cell damage or death . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in research and clinical applications.
Metabolic Pathways
(2-Bromophenyl)methylamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in these pathways, leading to changes in metabolite levels and overall metabolic function
Transport and Distribution
The transport and distribution of (2-Bromophenyl)methylamine hydrochloride within cells and tissues are critical for its activity and function. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s activity and its potential therapeutic applications.
Subcellular Localization
(2-Bromophenyl)methylamine hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-11(2,3)13-8-9-6-4-5-7-10(9)12;/h4-7,13H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUJVRSMGQWTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=CC=C1Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



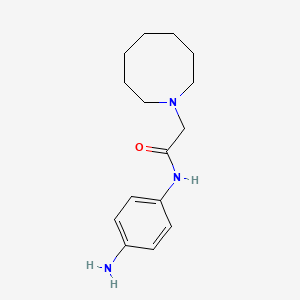
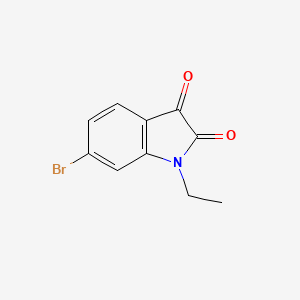
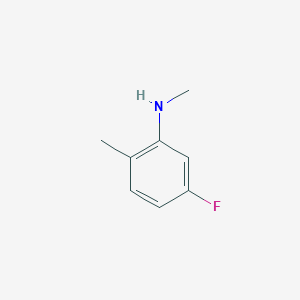
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1437922.png)
![[4-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B1437926.png)
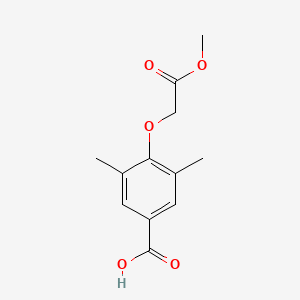
![4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde](/img/structure/B1437928.png)

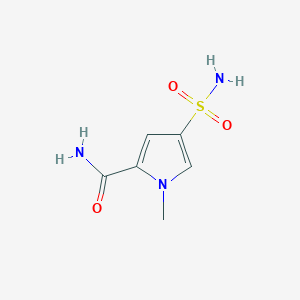

![1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1437935.png)
